5-(2-Fluoro-4-methoxyphenyl)thiazol-2-amine
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Overview
Description
5-(2-Fluoro-4-methoxyphenyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a 2-fluoro-4-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-methoxyphenyl)thiazol-2-amine typically involves the reaction of 2-fluoro-4-methoxyaniline with thioamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-4-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(2-Fluoro-4-methoxyphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
- 4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole
- 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol
- 4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine
Uniqueness
5-(2-Fluoro-4-methoxyphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H9FN2OS |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2OS/c1-14-6-2-3-7(8(11)4-6)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
SOICKBCRSNQRSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=C(S2)N)F |
Origin of Product |
United States |
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